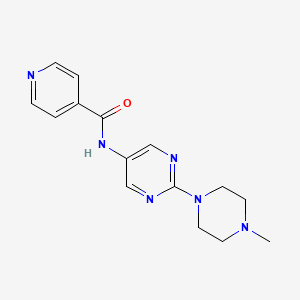

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide” is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . Particularly, pyridine and pyrimidine or 4-methylphenyl and amide fragments are almost coplanar .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, there are related studies on the chemical reactions of similar compounds .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C9H15N5 and it has a molecular weight of 193.25 .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of isonicotinamide, including compounds structurally related to N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)isonicotinamide, exhibit significant antimicrobial activities. For example, a study synthesized various triazole derivatives of isonicotinamide and evaluated their antibacterial and antifungal activities, demonstrating effectiveness against a range of microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mishra et al., 2010).

Neurodegenerative Diseases

Compounds with a pyrimidine core, similar to this compound, have been investigated for their potential in treating neurodegenerative diseases. One study designed and synthesized a series of 2,4-disubstituted pyrimidines as dual inhibitors of cholinesterase and amyloid-β aggregation, key targets in Alzheimer's disease therapy. These compounds showed promising activity in inhibiting cholinesterase and preventing the aggregation of amyloid-β fibrils, suggesting a potential for treating Alzheimer's disease (Mohamed et al., 2011).

Anticancer Activity

The structural framework of this compound has also been explored for its anticancer properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activity, indicating potential as therapeutic agents against various cancer cell lines. These derivatives have shown to possess both anticancer and anti-lipoxygenase activities, highlighting their dual therapeutic potential (Rahmouni et al., 2016).

Antituberculosis Activity

Research into this compound-related compounds has also extended into the field of antituberculosis activity. The pyrrole derivative BM212, which shares a similar structural motif, demonstrated strong inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, and showed bactericidal activity against intracellular bacilli. This suggests potential applications in developing new antituberculosis drugs (Deidda et al., 1998).

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-20-6-8-21(9-7-20)15-17-10-13(11-18-15)19-14(22)12-2-4-16-5-3-12/h2-5,10-11H,6-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHAFVMVJSJASTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide](/img/structure/B2920430.png)

![3-cyclohexyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2920431.png)

![5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920437.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)